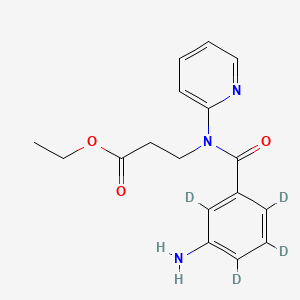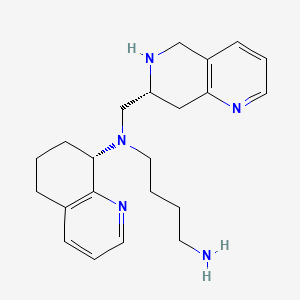
CXCR4 antagonist 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CXCR4 antagonist 3 is a compound that inhibits the activity of the CXC chemokine receptor 4 (CXCR4). This receptor is involved in various physiological processes, including immune cell trafficking, hematopoiesis, and organogenesis. This compound has gained significant attention due to its potential therapeutic applications in treating various diseases, including cancer, HIV, and WHIM syndrome (warts, hypogammaglobulinemia, infections, and myelokathexis) .
Vorbereitungsmethoden
The synthesis of CXCR4 antagonist 3 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high yields and purity. Industrial production methods may include large-scale synthesis using continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical standards .
Analyse Chemischer Reaktionen
CXCR4 antagonist 3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include derivatives with modified functional groups that retain the antagonist activity .
Wissenschaftliche Forschungsanwendungen
CXCR4 antagonist 3 has a wide range of scientific research applications. In chemistry, it is used to study the interactions between chemokine receptors and their ligands. In biology, it helps in understanding the role of CXCR4 in cell signaling and migration. In medicine, it is being investigated for its potential to treat various diseases, including cancer, HIV, and WHIM syndrome. Additionally, it has applications in the pharmaceutical industry for drug development and as a tool for studying disease mechanisms .
Wirkmechanismus
The mechanism of action of CXCR4 antagonist 3 involves binding to the CXCR4 receptor and preventing its interaction with its natural ligand, CXCL12. This inhibition disrupts the downstream signaling pathways that are involved in cell migration, proliferation, and survival. The molecular targets and pathways affected by this compound include the Akt, ERK, and FAK signaling pathways, which play crucial roles in cancer progression and immune cell trafficking .
Vergleich Mit ähnlichen Verbindungen
CXCR4 antagonist 3 is unique compared to other similar compounds due to its high selectivity and potency. Similar compounds include plerixafor (AMD3100), ulocuplumab, and BPRCX807. While these compounds also target the CXCR4 receptor, this compound has shown superior efficacy in preclinical and clinical studies, making it a promising candidate for further development and therapeutic use .
Eigenschaften
Molekularformel |
C22H31N5 |
|---|---|
Molekulargewicht |
365.5 g/mol |
IUPAC-Name |
N'-[[(7R)-5,6,7,8-tetrahydro-1,6-naphthyridin-7-yl]methyl]-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine |
InChI |
InChI=1S/C22H31N5/c23-10-1-2-13-27(21-9-3-6-17-7-4-12-25-22(17)21)16-19-14-20-18(15-26-19)8-5-11-24-20/h4-5,7-8,11-12,19,21,26H,1-3,6,9-10,13-16,23H2/t19-,21+/m1/s1 |
InChI-Schlüssel |
AJBIIZLEMNVANQ-CTNGQTDRSA-N |
Isomerische SMILES |
C1C[C@@H](C2=C(C1)C=CC=N2)N(CCCCN)C[C@H]3CC4=C(CN3)C=CC=N4 |
Kanonische SMILES |
C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3CC4=C(CN3)C=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





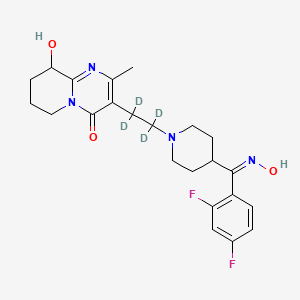

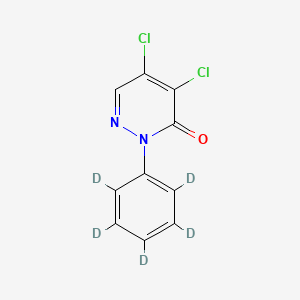
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12425203.png)




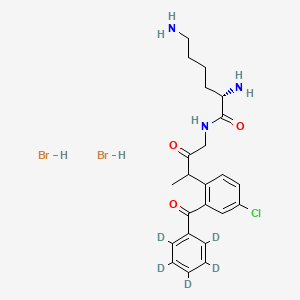
![5,21-dichloro-13-[2-(diethylamino)ethyl]-3-[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione](/img/structure/B12425232.png)
